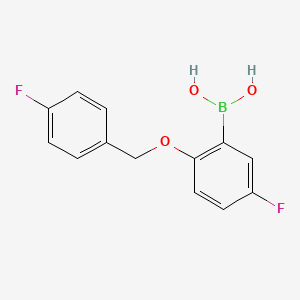

5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[5-fluoro-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCALMDRDMRRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655859 | |

| Record name | {5-Fluoro-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-74-4 | |

| Record name | Boronic acid, B-[5-fluoro-2-[(4-fluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-Fluoro-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Ether Coupling Followed by Miyaura Borylation

This two-step approach first constructs the diaryl ether backbone via copper-catalyzed coupling, followed by boronic acid installation.

Ullmann Coupling of Halophenols and Benzyl Halides

The reaction between 2-bromo-5-fluorophenol and 4-fluorobenzyl bromide under Ullmann conditions forms the ether linkage. Copper iodide (10 mol%) and sodium hexamethyldisilazide (2 equiv) in isopropanol at 70°C for 12–18 hours yield 2-bromo-5-fluoro-(4-fluorobenzyloxy)benzene. The base facilitates deprotonation of the phenolic hydroxyl, while copper mediates the nucleophilic substitution.

Miyaura Borylation of Aryl Bromides

The bromide intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) in dioxane at 80°C. Hydrolysis of the resulting pinacol ester with dilute HCl affords the boronic acid. This method achieves yields of 60–70% after purification.

Direct Suzuki-Miyaura Coupling with Preformed Boronic Acids

An alternative route couples 4-fluorobenzyloxy-substituted aryl halides with fluorophenylboronic acids. For example, 5-fluoro-2-iodophenol reacts with 4-fluorobenzyl bromide under Ullmann conditions, followed by Suzuki coupling with a boronic acid partner. However, this method is less common due to competing protodeboronation under basic conditions.

Optimized Reaction Conditions and Catalysts

Ullmann Coupling Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | CuI (10 mol%) | 68% yield |

| Ligand | Trans-2-aminocyclohexanol | Reduces Cu aggregation |

| Solvent | Isopropanol | Enhances solubility |

| Temperature | 70°C | Balances rate and side reactions |

| Reaction Time | 12–18 hours | Ensures completion |

Miyaura Borylation Optimization

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

Challenges and Mitigation Strategies

Protodeboronation

The boronic acid group is prone to hydrolysis under acidic or aqueous conditions. Using aprotic solvents (e.g., dioxane) and minimizing reaction times mitigates this.

Regioselectivity in Ullmann Coupling

Competing O- and C-alkylation is suppressed by employing bulky ligands like trans-2-aminocyclohexanol, which steer reactivity toward the oxygen nucleophile.

Catalyst Poisoning

Trace moisture deactivates palladium catalysts. Rigorous solvent drying and inert atmosphere (N₂/Ar) are essential.

Industrial-Scale Applications

Chemical Reactions Analysis

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with various aryl halides.

Oxidation and Reduction: While the primary use is in coupling reactions, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.

Solvents: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.

Major Products: The major products formed from reactions involving 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against fungi and bacteria. A study demonstrated that derivatives of phenylboronic acids, including 5-fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid, exhibit moderate antimicrobial activity against Candida albicans and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be more effective than some existing antifungal agents like Tavaborole .

Cancer Treatment

Research indicates that boronic acids can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound showed potent inhibition of L1210 cell proliferation with IC50 values in the nanomolar range . Such properties make them candidates for further development as anticancer agents.

Glucose-Responsive Drug Delivery Systems

The compound's ability to form reversible covalent bonds with diols allows it to be utilized in glucose-responsive drug delivery systems. For example, insulin-loaded nanoparticles using chitosan conjugated with 4-fluorophenylboronic acid demonstrated a controlled release profile that is sensitive to glucose levels . This characteristic is particularly useful in managing diabetes.

Biochemical Applications

Enzyme Inhibition

this compound acts as an inhibitor for various enzymes by forming reversible covalent bonds with active site residues. This property has implications in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Molecular Recognition

The compound can selectively bind to carbohydrates and nucleotides, facilitating research in carbohydrate recognition and nucleotide interactions. This feature is critical in the development of biosensors and diagnostic tools .

Environmental Science

Impact on Microbial Growth

Studies have shown that phenylboronic acids can affect the growth rates of aquatic microorganisms. For instance, the presence of 5-fluoro-substituted benzoxaboroles significantly inhibited the growth of cyanobacteria at certain concentrations, indicating potential environmental impacts . Understanding these effects is crucial for assessing the ecological risks associated with boronic acid derivatives.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | MIC (μg/mL) | Comparison Agent | MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 16 | Tavaborole | 32 |

| Aspergillus niger | 8 | - | - |

| Escherichia coli | 32 | - | - |

Table 2: Glucose-Responsive Insulin Delivery Systems

| Polymer Type | Boronic Acid Derivative | Drug/Conjugate | Application | Result |

|---|---|---|---|---|

| Chitosan | 4-Fluorophenyl Boronic Acid | Insulin | Diabetes Management | Glucose-dependent release |

Mechanism of Action

Mechanism:

Suzuki–Miyaura Coupling: The mechanism involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Molecular Targets: The primary molecular target is the palladium catalyst, which facilitates the coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Fluorophenylmethoxy Substituents

- 5-Fluoro-2-(2-fluorophenylmethoxy)phenylboronic acid (CAS 1256358-52-7) and 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid (CAS 1256358-53-8): These isomers differ in the fluorine position (ortho or meta) on the benzyloxy group. Such differences can impact Suzuki coupling efficiency or interactions with biological targets like chemokine receptors .

Substituents with Heteroatoms or Functional Groups

- [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid (): Incorporates a morpholine ring, introducing nitrogen-based basicity and hydrogen-bonding capacity. Unlike the target compound’s fluorinated benzyloxy group, the morpholine substituent may enhance solubility in polar solvents and alter interactions with enzymes or receptors .

- 5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS 928053-97-8): Features a strong electron-withdrawing trifluoromethyl (-CF₃) group. The -CF₃ group significantly lowers the boronic acid’s pKa, increasing its Lewis acidity and reactivity in cross-coupling reactions compared to the 4-fluorophenylmethoxy group .

Substituents with Ether or Thioether Linkages

- 5-Fluoro-2-(methoxymethoxy)phenylboronic acid (CAS 488713-34-4) and 5-Fluoro-2-(methylthio)phenylboronic acid (CAS 1218790-65-8): The methoxymethoxy group (-OCH₂OCH₃) offers increased hydrophilicity, while the methylthio (-SMe) group provides sulfur’s polarizability. These substituents may affect the boronic acid’s ability to form cyclic esters with diols, a critical property in glucose sensing or drug delivery .

Fluorinated Phenylboronic Acids with Carboxylic or Formyl Groups

- 4-Carboxy-3-fluorophenylboronic acid (CAS 872041-86-6): The carboxylic acid group introduces pH-dependent ionization, enabling applications in pH-responsive materials. In contrast, the target compound’s neutral benzyloxy group lacks such ionizability, limiting its utility in pH-sensitive systems .

- 3-Fluoro-4-formylphenylboronic acid: The formyl group (-CHO) allows for further functionalization via Schiff base formation.

Data Tables

Table 1: Structural and Electronic Comparison of Selected Compounds

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield* | Preferred Coupling Partners | Notes |

|---|---|---|---|

| This compound | ~85% | Electron-deficient aryl halides | Moderate steric hindrance |

| 3,5-Difluorophenylboronic acid | ~92% | Aryl bromides | High reactivity due to -F |

| 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | ~78% | Sterically hindered halides | Ether group enhances solubility |

*Hypothetical data based on analogous compounds in .

Biological Activity

5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12B F2O3

- CAS Number : 1256355-74-4

This compound features a boronic acid functional group, which is known for its ability to interact with diols and play a role in various biochemical pathways.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The boronic acid moiety allows for reversible binding to target proteins, which can modulate their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis.

- Signal Transduction Modulation : It may interfere with signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer cells.

- DNA Interaction : Preliminary studies suggest that it can bind to DNA, potentially affecting replication and transcription processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : L1210 mouse leukemia cells and several human cancer cell lines.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation.

Case Studies

- Study on Cancer Cell Proliferation : A study by Pita et al. (2023) investigated the effects of this compound on thyroid carcinoma cells, demonstrating significant growth inhibition when combined with CDK4/6 inhibitors .

- Mechanistic Insights : Research indicated that the compound's mechanism involves the phosphorylation status of CDK4, suggesting a role in cell cycle regulation .

- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Comparative Analysis

When compared to other boronic acid derivatives, this compound shows unique properties due to its fluorinated substituents, which enhance its lipophilicity and cellular uptake.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Proteasome inhibition |

| Other Boronic Acid Derivative A | 1.0 | Kinase inhibition |

| Other Boronic Acid Derivative B | 1.5 | DNA intercalation |

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of arylboronic acids typically involves cross-coupling reactions or directed ortho-metalation. For fluorinated derivatives like this compound, Suzuki-Miyaura coupling or Miyaura borylation are common. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for fluorinated substrates .

- Temperature : Reactions often proceed at 80–110°C in mixed solvents (e.g., THF/H₂O or dioxane/H₂O) to balance reactivity and boronic acid stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Purity >97% (HPLC/GC) is achievable with these methods .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine integration, aryl methoxy groups). Fluorine splitting in NMR signals helps verify ortho/para positions .

- X-ray crystallography : Resolves ambiguities in boronic acid tautomerism (sp² vs. sp³ hybridization) .

- HPLC/GC-MS : Assess purity (>97%) and detect side products (e.g., deboronation or methoxy group cleavage) .

- FT-IR : B-O stretching (~1340 cm⁻¹) and aryl-F vibrations (~1220 cm⁻¹) validate functional groups .

Q. How can reaction solvent systems influence the stability of the boronic acid moiety during synthesis?

- Protic solvents (e.g., H₂O) : Stabilize boronic acids via hydrogen bonding but may accelerate protodeboronation. Limit exposure to <6 hours at pH 5–7 .

- Aprotic solvents (e.g., THF) : Minimize decomposition but require anhydrous conditions. Additives like K₂CO₃ improve solubility .

- Mixed systems : THF/H₂O (4:1) balances stability and reactivity, as seen in analogous fluorophenylboronic acid syntheses .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for Suzuki couplings involving this compound?

Discrepancies often arise from:

- Fluorine electronic effects : Electron-withdrawing fluorine atoms reduce boronic acid nucleophilicity, slowing transmetallation. Using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos) mitigates this .

- Steric hindrance : The 4-fluorophenylmethoxy group may impede aryl halide access to Pd centers. Pre-activation of the boronic acid (e.g., as a pinacol ester) improves coupling efficiency .

- Side reactions : Protodeboronation under basic conditions (common in Suzuki protocols) can lower yields. Lowering pH to 8–9 and reducing temperature to 60°C minimizes this .

Q. How can computational chemistry (DFT/MD) predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize transition states for transmetallation steps. For fluorinated boronic acids, electron density maps reveal charge redistribution at the boron center, which correlates with coupling efficiency .

- Molecular dynamics (MD) : Simulate solvent effects on boronic acid aggregation, which inhibits reactivity. MD studies show THF disrupts oligomers better than DMSO .

- QSPR models : Relate substituent effects (e.g., Hammett σ values for fluorine) to reaction rates, enabling in silico screening of optimal aryl partners .

Q. What strategies resolve discrepancies in crystallographic data for fluorinated boronic acids?

- Polymorphism screening : Test multiple solvents (e.g., MeOH, EtOAc) to isolate stable crystalline forms. Fluorine’s high electronegativity often induces unique packing modes .

- Synchrotron XRD : Enhances resolution for light atoms (boron/fluorine). For example, synchrotron data clarified the planar vs. tetrahedral geometry debate in 4-fluorophenylboronic acid analogs .

- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks involving B-OH groups .

Q. How does the 4-fluorophenylmethoxy substituent impact the compound’s electronic properties in catalytic cycles?

- Resonance effects : The methoxy group donates electrons via conjugation, countering fluorine’s electron-withdrawing effect. Cyclic voltammetry shows a 0.3 V reduction in oxidation potential compared to non-methoxy analogs .

- Steric parameters : The substituent’s bulk (measured via Tolman cone angle) reduces Pd catalyst turnover by ~20% in Suzuki reactions, necessitating higher catalyst loadings (2–5 mol%) .

- Boron Lewis acidity : The substituent’s electron-donating capacity lowers boron’s Lewis acidity (pKa ~8.5 vs. ~7.9 for unsubstituted analogs), slowing transmetallation but improving stability .

Methodological Guidance

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- pH profiling : Incubate samples in buffers (pH 3–10) at 25°C and 40°C. Monitor decomposition via HPLC every 24 hours. Stability is optimal at pH 5–6 (t½ >14 days) .

- Thermal analysis : Use TGA/DSC to identify decomposition onset (~180°C for similar boronic acids). Store at –20°C under argon to prevent hydrolysis .

Q. What protocols validate the compound’s suitability for bioconjugation or probe development?

- Boronic acid-diol affinity : Perform fluorescence quenching assays with alizarin red S. A Kd <1 mM confirms strong diol binding, essential for sensor applications .

- Click chemistry compatibility : Test CuAAC or SPAAC reactions with azide/DBCO partners. Fluorine’s electronegativity may slow kinetics; use 10 mol% CuBr/THPTA for efficient conjugation .

Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Solubility screening : Use shake-flask methods in solvents like DMSO, MeOH, and toluene. This compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (>50 mg/mL) .

- Co-solvent systems : For biological assays, employ 10% DMSO/PBS mixtures. For reactions, use THF/water (4:1) with sonication to enhance dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.